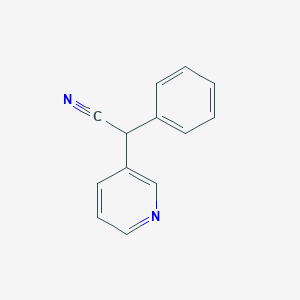
苯基(吡啶-3-基)乙腈
描述
Phenyl(pyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 .
Molecular Structure Analysis
The molecular structure of Phenyl(pyridin-3-yl)acetonitrile consists of a phenyl group attached to a pyridin-3-yl group through an acetonitrile moiety . The exact structure can be visualized using the InChI code: 1S/C13H10N2/c14-9-8-11-6-7-13 (15-10-11)12-4-2-1-3-5-12/h1-7,10H,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving Phenyl(pyridin-3-yl)acetonitrile are not available, pyridinium salts, which are structurally related, have been studied for their synthetic routes and reactivity .Physical and Chemical Properties Analysis
Phenyl(pyridin-3-yl)acetonitrile is a yellow solid . More detailed physical and chemical properties are not available in the sources.科学研究应用
分光光度碱度标度
苯基(吡啶-3-基)乙腈在建立乙腈中分光光度碱度标度的背景下进行了研究。该标度跨越近 12 个 pK(a) 单位,包括各种碱,如 DBU、(芳基亚氨基)三(1-吡咯烷基)膦和取代吡啶,提供了对乙腈环境中不同化合物碱度的见解 (Kaljurand et al., 2000).
吡啶解的动力学和机理
已经对苯基氯代甲酸酯和氯代磷酸酯在乙腈中吡啶解的动力学和机理进行了研究。这些研究提供了对反应机理的详细见解,例如四面体中间体的限速形成和协同过程中的 p(pi)-d(pi) 重叠,有助于我们了解这些系统中的化学相互作用 (Koh et al., 1998; Guha et al., 2000).
铑(III)配合物的晶体结构
涉及苯基(吡啶-3-基)乙腈的研究包括双[2-(吡啶-2-基)苯基]铑(III)配合物的表征。这些配合物在带有乙腈或单质子化胸腺嘧啶 (Hthym−) 时,提供了有关乙腈环境中铑 (III) 配合物的配位和结构性质的宝贵信息 (Sakate et al., 2016).
构效关系
已经对取代苯基乙酸酯吡啶解中的构效关系进行了研究。这项研究使我们了解了给电子基团和吸电子基团如何影响反应速率,从而更深入地了解这些化学过程的动力学 (Yoh et al., 1988).
发光性质
已经对各种配合物的发光性质进行了研究,包括涉及苯基(吡啶-3-基)乙腈的配合物。这些研究侧重于受溶剂分子影响的发射性质,有助于了解这些化合物在不同环境中的光物理行为 (Hasegawa et al., 2008).
属性
IUPAC Name |
2-phenyl-2-pyridin-3-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-13(11-5-2-1-3-6-11)12-7-4-8-15-10-12/h1-8,10,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYWEDFYCDJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007617 | |
| Record name | Phenyl(pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5005-40-3, 87534-89-2 | |
| Record name | NSC114161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-](/img/structure/B3052932.png)
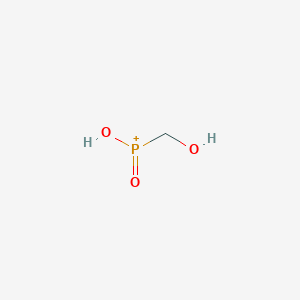
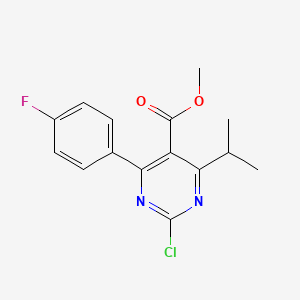


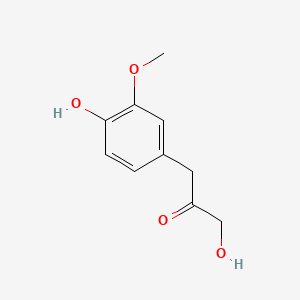
![2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/no-structure.png)

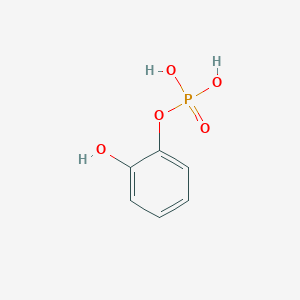
![3,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052945.png)
![3-Propyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052947.png)
